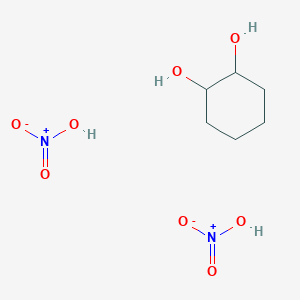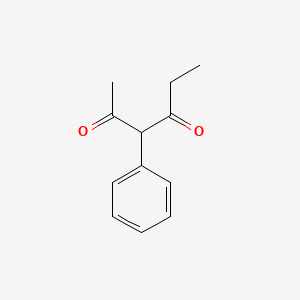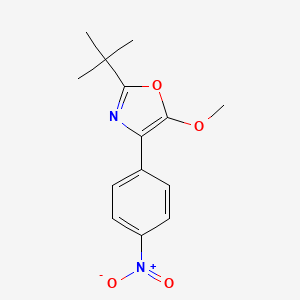![molecular formula C16H25NO7S2Si B14323640 2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid CAS No. 112147-06-5](/img/structure/B14323640.png)
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid is a complex organic compound that features a nitro group, a benzoic acid moiety, and a triethoxysilylpropyl disulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and organosilicon chemistry techniques, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biochemical pathways.
Wirkmechanismus
The mechanism by which 2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid exerts its effects is largely dependent on its functional groups:
Nitro Group: Can participate in redox reactions, influencing cellular oxidative stress pathways.
Disulfide Linkage: Can undergo thiol-disulfide exchange reactions, impacting protein function and signaling pathways.
Triethoxysilyl Group: Can form strong bonds with silica surfaces, making it useful in material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the disulfide and triethoxysilyl groups.
2-Nitrobenzenesulfonic Acid: Contains a sulfonic acid group instead of a carboxylic acid group.
3-(Triethoxysilyl)propylamine: Contains a triethoxysilyl group but lacks the aromatic and nitro functionalities.
Uniqueness
The presence of the triethoxysilyl group, in particular, allows for strong interactions with silica surfaces, making it valuable in material science .
Eigenschaften
CAS-Nummer |
112147-06-5 |
|---|---|
Molekularformel |
C16H25NO7S2Si |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-nitro-4-(3-triethoxysilylpropyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C16H25NO7S2Si/c1-4-22-27(23-5-2,24-6-3)11-7-10-25-26-13-8-9-14(16(18)19)15(12-13)17(20)21/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
UBKPWPSJAHFXND-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCSSC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)


![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)

